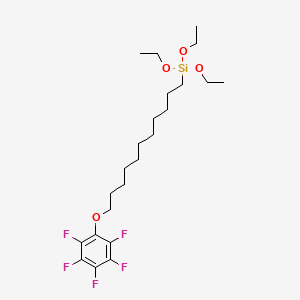

11-(Pentafluorophenoxy)undecyltriethoxysilane

Beschreibung

Contextualization of Fluorinated Undecyltriethoxysilanes in Materials Science

Fluorinated organosilanes, such as 11-(Pentafluorophenoxy)undecyltriethoxysilane, are of particular importance in materials science for their ability to create surfaces with low energy and unique wetting characteristics. The presence of fluorine, the most electronegative element, in the organofunctional group results in low polarizability of the C-F bonds. nih.gov This chemical feature is responsible for the creation of highly hydrophobic and oleophobic surfaces, which are resistant to wetting by both water and oils. nih.gov

These properties are highly sought after for a variety of applications, including the development of anti-adhesive, self-cleaning, and anti-graffiti coatings. nih.gov The long undecyl chain in these molecules provides a flexible spacer that allows the fluorinated terminal groups to orient themselves effectively at the surface, maximizing their effect. Silanization with fluorinated silanes is a reliable method for achieving molecular-scale surface modification. nih.gov The resulting surfaces are not only repellent but can also exhibit low coefficients of friction and resistance to biofouling. nih.govnih.gov

Academic Significance of Interfacial Science with Organosilanes

The academic pursuit in this area focuses on understanding and controlling the complex chemical reactions that occur at the interface. nih.gov The hydrolysis of the alkoxy groups on the silane (B1218182) to form silanols, followed by condensation with hydroxyl groups on the inorganic surface and with other silanol (B1196071) molecules, creates a robust siloxane network at the interface. polymersynergies.net The structure and properties of this interfacial layer, or interphase, are dependent on the specific silane used, the nature of the substrate, and the conditions of the silanization process. nih.gov Research in this field is crucial for designing advanced materials with tailored properties for industries ranging from aerospace to biomedical devices.

Methodological Frameworks in Contemporary Silane Research

The study of organosilanes and the interfaces they form necessitates a suite of advanced analytical and characterization techniques. The goal is to understand the structure of the silane layers, their interaction with substrates, and their influence on macroscopic properties.

Contemporary research frameworks often employ a multi-faceted approach:

Surface Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to determine the chemical composition and bonding states at the surface, confirming the presence and orientation of the silane molecules. nih.govmdpi.com

Microscopy: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide high-resolution imaging of the surface topography, allowing researchers to visualize the uniformity and morphology of the silane coating. nih.govmdpi.com

Wettability Analysis: Contact angle goniometry is a fundamental technique used to quantify the hydrophobicity or hydrophilicity of the modified surface by measuring the contact angle of a liquid droplet. mdpi.com

Spectroscopic Ellipsometry: This optical technique is employed to precisely measure the thickness of the ultrathin silane films deposited on a substrate. website-files.com

Molecular Simulations: Computational methods, such as molecular dynamics, are increasingly used to model the behavior of silane molecules at interfaces, providing insights into their orientation, packing, and interaction mechanisms that can be difficult to probe experimentally. mdpi.com

These methodologies, often used in combination, provide a comprehensive understanding of the relationship between the molecular structure of organosilanes like this compound and the functional properties of the resulting material surfaces.

Eigenschaften

IUPAC Name |

triethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37F5O4Si/c1-4-30-33(31-5-2,32-6-3)17-15-13-11-9-7-8-10-12-14-16-29-23-21(27)19(25)18(24)20(26)22(23)28/h4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAQJDPGHMLLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37F5O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 11 Pentafluorophenoxy Undecyltriethoxysilane

Precursor Synthesis and Purification Techniques

The construction of 11-(pentafluorophenoxy)undecyltriethoxysilane relies on two primary precursors: an ω-unsaturated long-chain aryl ether, specifically 11-(pentafluorophenoxy)undec-1-ene , and triethoxysilane (B36694) .

The synthesis of 11-(pentafluorophenoxy)undec-1-ene is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, pentafluorophenol (B44920) is deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form the highly nucleophilic pentafluorophenoxide ion. This ion is then reacted with an 11-carbon chain bearing a terminal double bond and a leaving group, most commonly 11-bromo-1-undecene , on the opposite end. The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism.

Reaction Scheme for Precursor Synthesis: C₆F₅OH + NaH → C₆F₅O⁻Na⁺ + H₂ C₆F₅O⁻Na⁺ + Br(CH₂)₉CH=CH₂ → C₆F₅O(CH₂)₉CH=CH₂ + NaBr

Following the synthesis, purification of the 11-(pentafluorophenoxy)undec-1-ene precursor is critical to remove unreacted starting materials and byproducts. Standard laboratory techniques such as fractional distillation under reduced pressure are employed, taking advantage of the differing boiling points of the components. Column chromatography using silica (B1680970) gel is another effective method for achieving high purity. The purity of the final precursor can be verified using analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The second precursor, triethoxysilane, is a commercially available reagent and is typically purified by fractional distillation before use to remove any hydrolysis products or other impurities.

| Compound Name | Molecular Formula | Role in Synthesis | Typical Purification Method |

|---|---|---|---|

| 11-bromo-1-undecene | C₁₁H₂₁Br | Alkylating agent for ether synthesis | Fractional Distillation |

| Pentafluorophenol | C₆HF₅O | Aryl ether component | Distillation or Recrystallization |

| 11-(pentafluorophenoxy)undec-1-ene | C₁₇H₂₁F₅O | Alkene substrate for hydrosilylation | Fractional Distillation, Column Chromatography |

| Triethoxysilane | C₆H₁₆O₃Si | Silylating agent | Fractional Distillation |

Reaction Pathways for Triethoxysilane Functionalization

The introduction of the triethoxysilane group onto the undecyl chain is accomplished via a hydrosilylation reaction. This powerful and atom-economical reaction involves the addition of a silicon-hydride (Si-H) bond across the terminal carbon-carbon double bond of the 11-(pentafluorophenoxy)undec-1-ene precursor.

The reaction is almost exclusively catalyzed by transition metal complexes. Platinum-based catalysts are the most widely used in both laboratory and industrial settings due to their high activity and selectivity. Common examples include Speier's catalyst (chloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst , which is known for its high solubility in organic media and excellent performance.

The hydrosilylation of terminal alkenes, such as in this synthesis, typically proceeds with high anti-Markovnikov regioselectivity . This means the silicon atom attaches to the terminal carbon of the double bond, yielding the desired linear alkylsilane product. The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the silane (B1218182) to the platinum center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.

Reaction Scheme for Hydrosilylation: C₆F₅O(CH₂)₉CH=CH₂ + HSi(OCH₂CH₃)₃ --(Pt Catalyst)--> C₆F₅O(CH₂)₁₁Si(OCH₂CH₃)₃

While platinum catalysts are dominant, research has explored other, more earth-abundant metals like iron, cobalt, and nickel to reduce costs, though these are less commonly used for this specific type of transformation.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

Catalyst Selection and Loading: The choice of catalyst is paramount. Karstedt's catalyst is often preferred for its high activity at low concentrations (typically in the ppm range). Optimizing the catalyst loading is a balance between achieving a reasonable reaction rate and minimizing cost and potential side reactions.

Temperature: The reaction is often performed at elevated temperatures, typically between 60-100°C, to ensure a sufficient reaction rate. However, excessively high temperatures can lead to side reactions such as isomerization of the double bond in the starting material or redistribution reactions on the silane.

Solvent: While the reaction can be run neat, an inert, anhydrous solvent like toluene (B28343) or xylene is often used to control viscosity and temperature.

Reactant Stoichiometry: A slight excess of the silane is sometimes used to ensure complete conversion of the more valuable alkene precursor.

Several methodologies can be employed to enhance the reaction yield and efficiency:

Inhibitor Removal: Commercial alkenes or silanes may contain inhibitors that can poison the catalyst. Passing the reactants through a column of activated alumina (B75360) can remove these impurities.

Inert Atmosphere: The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and hydrolysis of the triethoxysilane.

Monitoring Reaction Progress: The reaction can be monitored by techniques like FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2250 cm⁻¹) and the C=C stretching band of the alkene.

| Parameter | Typical Range / Condition | Rationale / Effect on Yield |

|---|---|---|

| Catalyst | Karstedt's or Speier's Catalyst | High activity and anti-Markovnikov selectivity. |

| Catalyst Loading | 10 - 100 ppm Pt | Balances reaction rate with cost and side reactions. |

| Temperature | 60 - 100 °C | Affects reaction rate; higher temps risk side reactions. |

| Atmosphere | Inert (Argon, Nitrogen) | Prevents catalyst deactivation and silane hydrolysis. |

| Solvent | Toluene, Xylene (Anhydrous) | Controls concentration and temperature. |

Scalability and Industrial Relevance of Synthetic Processes

The synthesis of organofunctional silanes via hydrosilylation is a cornerstone of the organosilicon industry, making the described process for this compound highly relevant for potential scale-up. Alkene hydrosilylation is one of the most significant industrial applications of homogeneous catalysis.

Scalability Considerations:

Process Type: While the synthesis is often performed in batch reactors in a laboratory setting, continuous flow processes could be developed for industrial scale. Flow chemistry offers advantages in heat and mass transfer, leading to better control, consistency, and potentially higher yields.

Catalyst Cost and Recovery: The high cost of platinum is a major factor in industrial production. This drives efforts to use catalysts with extremely high turnover numbers (TONs) to minimize the amount of platinum required. For large-scale processes, developing methods for catalyst recovery and reuse, such as using heterogeneous catalysts, is an active area of research.

Raw Material Availability: The scalability depends on the reliable and cost-effective supply of the key precursors: 11-bromo-1-undecene, pentafluorophenol, and triethoxysilane.

Purification: On an industrial scale, purification would likely rely on vacuum distillation, which is an energy-intensive but effective method for separating high-boiling liquids like the final product from unreacted starting materials and catalyst residues.

The industrial relevance of this specific silane is tied to its unique properties. The long undecyl chain provides a flexible spacer, the triethoxysilane group allows for covalent attachment to hydroxylated surfaces (like glass, silica, and metal oxides), and the terminal pentafluorophenoxy group imparts properties such as hydrophobicity, oleophobicity, and low surface energy. These characteristics make it a valuable candidate for creating high-performance surface modification agents, specialty coatings, and functional materials for electronics and biomedical applications.

Theoretical and Computational Investigations of 11 Pentafluorophenoxy Undecyltriethoxysilane

Molecular Modeling and Conformational Analysis

Molecular modeling of 11-(Pentafluorophenoxy)undecyltriethoxysilane is foundational to understanding its three-dimensional structure and flexibility, which in turn dictate its physical and chemical properties. These studies typically employ molecular mechanics (MM) force fields, such as AMBER, CHARMM, or COMPASS, which have been parameterized to handle organosilicon compounds.

Computational studies would likely reveal that the long undecyl chain predominantly adopts a low-energy, all-trans (anti) conformation, similar to other long-chain alkylsilanes. However, gauche conformations can be expected, particularly near the bulky terminal groups. The flexibility of the chain is a critical factor in how these molecules pack when forming self-assembled monolayers.

Below is a hypothetical data table summarizing key structural parameters for the lowest energy conformer of this compound, as would be determined from molecular mechanics calculations.

| Parameter | Value | Description |

| Bond Lengths | ||

| Si-O (ethoxy) | ~1.65 Å | The length of the bond between silicon and the ethoxy group oxygen. |

| Si-C (undecyl) | ~1.87 Å | The length of the bond connecting the silicon atom to the undecyl chain. |

| C-O (ether) | ~1.38 Å | The length of the ether bond linking the undecyl chain and the phenyl ring. |

| C-F (aromatic) | ~1.35 Å | The average length of the carbon-fluorine bonds on the phenyl ring. |

| Bond Angles | ||

| O-Si-O | ~109.5° | The angle between the oxygen atoms of the ethoxy groups. |

| C-Si-O | ~109.5° | The angle involving the undecyl chain carbon, silicon, and an ethoxy oxygen. |

| C-O-C (ether) | ~118° | The angle of the ether linkage. |

| Dihedral Angles | ||

| C-C-C-C (undecyl chain) | ~180° (anti) | The preferred dihedral angle for the backbone of the alkyl chain. |

Note: This data is illustrative and represents typical values expected from molecular mechanics simulations.

Quantum Chemical Calculations for Electronic Structure Analysis

To gain a deeper understanding of the reactivity and electronic properties of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a common method for such investigations, often using functionals like B3LYP with basis sets such as 6-311G**.

These calculations can elucidate the distribution of electron density within the molecule. The highly electronegative fluorine atoms on the phenoxy group create a significant dipole moment and influence the electrostatic potential of the molecule. This has profound implications for its intermolecular interactions and its behavior in the presence of polar surfaces or solvents.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's chemical reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this molecule, the HOMO is expected to have significant contributions from the phenoxy oxygen and the aromatic ring, while the LUMO may be distributed over the aromatic ring and the silicon atom. The presence of fluorine atoms is known to lower the energy of molecular orbitals.

A calculated electrostatic potential map would visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. The pentafluorophenoxy group would exhibit a strongly negative electrostatic potential due to the fluorine atoms, while the silicon atom and the hydrogens on the ethoxy groups would show a more positive potential.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 to -8.0 eV | Indicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 to -0.5 eV | Indicates the energy of the lowest energy unoccupied state; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~6.0 to 7.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.0 to 5.0 Debye | A significant dipole moment arising from the fluorinated phenoxy group and the ethoxysilane (B94302) head. |

| Electrostatic Potential (on F atoms) | Highly Negative | Indicates a region of high electron density, prone to interactions with positively charged sites. |

| Electrostatic Potential (on Si atom) | Moderately Positive | Indicates a region of lower electron density, susceptible to nucleophilic attack. |

Note: This data is illustrative and represents typical values expected from DFT calculations for similar fluorinated aromatic compounds.

Simulation of Interfacial Adsorption and Orientation Phenomena

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of this compound at interfaces, such as on a silica (B1680970) (SiO₂) surface. These simulations model the system at an atomistic level and can track the trajectories of molecules over time, providing insights into adsorption processes and the structure of the resulting monolayer.

Simulations would typically model a hydroxylated silica surface, representing a realistic substrate. Molecules of this compound are then introduced, often in a solvent, and their interaction with the surface is observed. The initial stage of adsorption involves the triethoxysilane (B36694) headgroup forming hydrogen bonds with the surface silanol (B1196071) (Si-OH) groups. Subsequently, under conditions that promote hydrolysis and condensation, covalent Si-O-Si bonds would form between the molecule and the substrate, as well as between adjacent silane (B1218182) molecules.

These simulations can predict the orientation of the adsorbed molecules. Due to the bulky nature of the pentafluorophenoxy group and intermolecular van der Waals forces, the undecyl chains are expected to tilt with respect to the surface normal to achieve optimal packing density. The fluorinated terminal groups are expected to be exposed at the interface with the surrounding medium, imparting hydrophobic and oleophobic properties to the surface.

The interaction energies between the molecule and the substrate, as well as between adjacent molecules, can be calculated from the simulation trajectories. These energies determine the stability and structure of the resulting self-assembled monolayer.

| Interaction Type | Estimated Energy Range (kcal/mol per molecule) | Key Contributing Factors |

| Molecule-Substrate (Physisorption) | -10 to -20 | Hydrogen bonding between ethoxy groups and surface hydroxyls. |

| Molecule-Substrate (Chemisorption) | -40 to -60 | Formation of covalent Si-O-Si bonds. |

| Inter-chain van der Waals Interactions | -5 to -15 | Attractive forces between the undecyl chains, promoting dense packing. |

| Inter-headgroup Interactions (Cross-linking) | -30 to -50 | Formation of Si-O-Si bonds between adjacent molecules. |

| Inter-terminal Group Interactions | -2 to -5 | Dipole-dipole and van der Waals interactions between pentafluorophenoxy groups. |

Note: This data is illustrative and based on typical interaction energies found in MD simulations of similar systems.

Predictive Modeling of Self-Assembly Behavior

The final structure of the SAM is a result of the interplay between several factors: the strength of the headgroup-substrate interaction, the van der Waals forces between the undecyl chains, and the steric and electrostatic interactions between the bulky pentafluorophenoxy terminal groups. The fluorinated groups, due to their size and mutual repulsion, may lead to a less densely packed monolayer compared to simple alkylsilanes.

Predictive models can also explore the influence of deposition conditions, such as temperature and solvent, on the quality of the SAM. For instance, simulations at different temperatures can reveal the thermal stability of the monolayer and identify any phase transitions. The resulting models can guide experimental efforts to create highly ordered and functional surface coatings.

| SAM Property | Predicted Value | Influencing Factors |

| Tilt Angle | 30-45 degrees from normal | A balance between inter-chain van der Waals forces and the steric hindrance of the terminal groups. |

| Packing Density | 3.5-4.5 molecules/nm² | Influenced by the size of the pentafluorophenoxy group and the degree of cross-linking of the silane heads. |

| Monolayer Thickness | 1.8-2.2 nm | Dependent on the tilt angle and the length of the molecule. |

| Surface Energy | 10-15 mN/m | The low surface energy is a direct consequence of the exposed fluorinated terminal groups. |

| Order Parameter (S) | 0.6-0.8 | A measure of the alignment of the alkyl chains; a higher value indicates a more ordered monolayer. |

Note: This data is illustrative and represents typical values predicted for SAMs of long-chain fluorinated silanes.

Advanced Methodologies for Structural and Interfacial Characterization

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for probing the chemical structure of 11-(pentafluorophenoxy)undecyltriethoxysilane, from its atomic bonding environments to the identification of its constituent functional groups and the elemental composition of its surface layers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bonding Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise bonding environments within the this compound molecule. A combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR experiments provides a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the undecyl chain and the ethoxy groups. The methylene (B1212753) protons of the long alkyl chain (-CH₂-) would appear as a broad multiplet in the range of 1.2-1.8 ppm. The protons of the methylene group adjacent to the oxygen of the pentafluorophenoxy group (-O-CH₂-) would be shifted downfield to approximately 4.0 ppm. The ethoxy group protons would present as a triplet (for the -CH₃) around 1.2 ppm and a quartet (for the -O-CH₂-) around 3.8 ppm.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon skeleton. The numerous methylene carbons of the undecyl chain would resonate in the 20-30 ppm region. The carbon attached to the pentafluorophenoxy oxygen (-O-CH₂-) would be found further downfield, typically around 70 ppm. The carbons of the ethoxy groups would appear at approximately 18 ppm (-CH₃) and 58 ppm (-O-CH₂-). The carbons of the pentafluorophenyl ring would exhibit complex splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is characteristic for the pentafluorophenyl group. It is expected to show three distinct resonances corresponding to the ortho, meta, and para fluorine atoms, with integral ratios of 2:2:1, respectively. nih.gov The chemical shifts would be in the typical range for fluoroaromatic compounds.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would show a single resonance for the silicon atom of the triethoxysilane (B36694) group, confirming its chemical environment. The chemical shift would be indicative of a silicon atom bonded to three oxygen atoms and one carbon atom.

A summary of expected NMR chemical shifts is presented in the table below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -Si-CH₂- | ~0.6-0.8 |

| -(CH₂)₉- | ~1.2-1.8 | |

| -O-CH₂- (undecyl) | ~4.0 | |

| -O-CH₂-CH₃ | ~3.8 (quartet) | |

| -O-CH₂-CH₃ | ~1.2 (triplet) | |

| ¹³C | -Si-CH₂- | ~10-15 |

| -(CH₂)₉- | ~20-35 | |

| -O-CH₂- (undecyl) | ~70 | |

| -O-CH₂ -CH₃ | ~58 | |

| -O-CH₂-CH₃ | ~18 | |

| ¹⁹F | ortho-F | Characteristic fluoroaromatic region |

| meta-F | Characteristic fluoroaromatic region | |

| para-F | Characteristic fluoroaromatic region | |

| ²⁹Si | -Si(OCH₂CH₃)₃ | Characteristic silane (B1218182) region |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong C-H stretching vibrations from the undecyl and ethoxy groups would be observed in the 2850-2960 cm⁻¹ region. The Si-O-C bonds of the triethoxysilane group would give rise to strong absorptions around 1080-1100 cm⁻¹. The C-O-C ether linkage between the undecyl chain and the aromatic ring would show stretching vibrations in the 1250-1270 cm⁻¹ range. The pentafluorophenyl group would be identified by strong C-F stretching bands in the 1100-1300 cm⁻¹ region and characteristic aromatic C=C stretching vibrations around 1500-1600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H stretching modes would also be visible, though typically weaker than in the IR spectrum. The Si-O-Si symmetric stretching vibrations, which might form upon hydrolysis and condensation, are strong in Raman spectra and would appear around 500 cm⁻¹. The aromatic ring vibrations of the pentafluorophenyl group are also expected to be strong and sharp in the Raman spectrum.

The combination of IR and Raman spectroscopy allows for a thorough identification of the key functional moieties within the molecule. acs.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | Undecyl, Ethoxy | 2850-2960 | IR, Raman |

| C-F Stretch | Pentafluorophenyl | 1100-1300 | IR |

| C=C Stretch | Aromatic Ring | 1500-1600 | IR, Raman |

| C-O-C Stretch | Ether | 1250-1270 | IR |

| Si-O-C Stretch | Triethoxysilane | 1080-1100 | IR |

| Si-O-Si Stretch | Siloxane (post-hydrolysis) | ~500 | Raman |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For surfaces modified with this compound, XPS provides invaluable information about the composition and bonding of the self-assembled monolayer. mdpi.com

High-resolution spectra of the C 1s, O 1s, F 1s, and Si 2p regions are particularly informative.

C 1s: The C 1s spectrum is expected to be complex and can be deconvoluted into several components. A main peak around 285.0 eV corresponds to the aliphatic carbon of the undecyl chain (C-C, C-H). A component at a slightly higher binding energy (~286.5 eV) can be attributed to the carbon atom single-bonded to oxygen (C-O). The carbons of the pentafluorophenyl ring bonded to fluorine will appear at significantly higher binding energies (288-292 eV) due to the strong electron-withdrawing effect of the fluorine atoms. aps.org

O 1s: The O 1s spectrum would show components corresponding to the different oxygen environments. The Si-O-C oxygen of the ethoxy groups would have a peak around 532.5 eV. The C-O-C ether oxygen would appear at a similar binding energy. Upon hydrolysis and condensation to form a siloxane network (Si-O-Si), a new component would emerge at a lower binding energy (~531.5 eV).

F 1s: A single, strong F 1s peak is expected around 689 eV, which is characteristic of covalent C-F bonds in a fluorinated aromatic ring. The intensity and position of this peak are a clear indicator of the presence of the pentafluorophenoxy terminus on the surface.

Si 2p: The Si 2p spectrum would show a peak around 102 eV, corresponding to the silicon in the R-Si(OR)₃ environment. After hydrolysis and condensation to form a polysiloxane network, this peak would shift to a higher binding energy of approximately 103.5 eV, indicative of SiO₂ or a cross-linked siloxane. mdpi.com

The relative atomic concentrations of these elements, calculated from the peak areas, can be used to verify the stoichiometry of the deposited monolayer.

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C-O | ~286.5 | |

| C-F | 288-292 | |

| O 1s | Si-O-C | ~532.5 |

| C-O-C | ~532.5 | |

| Si-O-Si | ~531.5 | |

| F 1s | C-F | ~689 |

| Si 2p | R-Si(OR)₃ | ~102 |

| SiOₓ | ~103.5 |

Surface Imaging and Topography Analysis Techniques

Microscopic techniques are essential for visualizing the morphology and topography of surfaces modified with this compound, providing insights into the quality and structure of the resulting films at the nanoscale.

Atomic Force Microscopy (AFM) for Nanoscale Surface Features

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface. For self-assembled monolayers of this compound, AFM can be used to assess the homogeneity, coverage, and nanoscale features of the film. nih.gov

Surface Coverage and Morphology: AFM images can reveal whether the silane forms a complete, uniform monolayer or if it aggregates into islands. mpg.de In the early stages of self-assembly, it is common to observe the growth of islands that eventually coalesce to form a full monolayer. The morphology of these islands can provide information about the intermolecular interactions and the interaction with the substrate. scientific.net

Roughness Analysis: The root-mean-square (RMS) roughness of the surface can be quantified from AFM images. A smooth, low RMS value is indicative of a well-ordered and complete monolayer. An increase in roughness may suggest the formation of multilayers or aggregates.

Defect Identification: AFM is also capable of identifying defects in the monolayer, such as pinholes or areas of incomplete coverage. These defects can have a significant impact on the performance of the modified surface, for example, in terms of its barrier properties or wettability.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) provides high-magnification images of a surface by scanning it with a focused beam of electrons. While AFM provides higher vertical resolution, SEM is useful for examining the larger-scale morphology and for identifying macroscopic defects in coatings of this compound. mdpi.com

Transmission Electron Microscopy (TEM) for Microstructural Insights

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of materials at the nanoscale. In the context of this compound monolayers, TEM would primarily be employed to assess the uniformity and integrity of the film, especially when deposited on textured or nanoparticulate substrates. For instance, studies on the organosilanization of porous silicon particles have utilized TEM to confirm that the coating process does not alter the underlying morphology of the substrate. nih.gov

For a self-assembled monolayer on a flat substrate, cross-sectional TEM could, in principle, provide direct visualization of the film's thickness. However, the low contrast of the thin organic layer and the challenges in preparing sufficiently smooth cross-sections make this application difficult. More commonly, TEM is used to identify any potential aggregation or polymerization of the silane that might occur during the deposition process, which would appear as distinct nanoscale features on the substrate. researchgate.net

Film Thickness and Optical Properties Measurement Techniques

Ellipsometry for Thin Film Characterization

Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and refractive index of thin films. ias.ac.in It measures the change in polarization of light upon reflection from a surface. For self-assembled monolayers of organosilanes, ellipsometry is a standard method for determining the average film thickness with sub-nanometer precision. dtic.milmpg.deresearchgate.net

When characterizing a monolayer of this compound, a three-layer model (air/silane layer/silicon dioxide on silicon) is typically used to analyze the data. mpg.de Since the film is extremely thin, the thickness and refractive index cannot be determined simultaneously and independently. ias.ac.in Therefore, the refractive index of the film is often assumed based on the values for similar organic or fluorinated materials (typically in the range of 1.45 to 1.50) to calculate an "ellipsometric thickness". mpg.deacs.org

For long-chain alkylsilanes, the measured thickness can be used to infer the average tilt angle of the molecules with respect to the surface normal. A fully extended 11-(Pentafluorophenoxy)undecyl chain would have a calculated length, and any deviation in the measured thickness would suggest a collective tilt of the assembled molecules. Studies on similar fluorinated chlorosilanes have shown that the molecular tilt is strongly dependent on the nature of the silane headgroup. acs.org

Table 1: Representative Ellipsometric Data for Analogous Alkylsilane Monolayers

| Compound Type | Substrate | Assumed Refractive Index | Measured Thickness (Å) |

| Octadecyltrichlorosilane (OTS) | Si/SiO₂ | 1.45 | 23 - 27 |

| Perfluorodecyltrichlorosilane (FDTS) | Si/SiO₂ | 1.40 | ~14 |

| 11-Mercaptoundecyl-trifluoroacetate | Germanium | 1.42 | ~15 |

Note: This table presents typical data for analogous compounds to illustrate the expected range of values for this compound.

Diffraction and Scattering Techniques for Supramolecular Organization

X-ray Diffraction (XRD) for Crystalline Structure and Order

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure and degree of order within a material. For thin films like self-assembled monolayers, grazing incidence X-ray diffraction (GIXRD) is employed to probe the in-plane molecular ordering. While SAMs of this compound are only a single molecule thick, they can form two-dimensional crystalline or pseudo-crystalline structures.

GIXRD studies on well-ordered alkylsilane monolayers reveal diffraction peaks that correspond to the packing lattice of the alkyl chains. acs.org The position of these peaks can be used to calculate the intermolecular spacing. For long-chain alkylsilanes, a hexagonal packing is often observed, with a characteristic interchain distance. acs.org The presence of the bulky pentafluorophenoxy headgroup in the target molecule might influence this packing, potentially leading to a larger unit cell or a different packing symmetry compared to simple alkylsilanes. The quality and intensity of the diffraction peaks provide a measure of the lateral coherence length, indicating the size of the ordered domains within the monolayer. acs.org

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure Evolution

Small-Angle X-ray Scattering (SAXS) is a technique used to study nanoscale density fluctuations in a material. It is particularly useful for characterizing the size, shape, and distribution of nanoparticles or molecular aggregates. researchgate.net While less common for the study of single monolayers on flat surfaces, SAXS can provide valuable information during the formation of organosilane films, especially if there is a tendency for molecules to form micelles or aggregates in solution prior to assembly on the substrate.

In the context of hybrid materials where this compound might be used to modify a porous or nanoparticulate matrix, SAXS would be an ideal technique to follow the evolution of the structure. The scattering pattern can reveal changes in the pore size and distribution as the silane molecules coat the internal surfaces. Analysis of the SAXS data can quantify the thickness of the grafted organic layer and provide insights into its uniformity at the nanoscale.

Thermal Analysis Methodologies for Process Understanding

Thermal analysis techniques are crucial for determining the stability and degradation behavior of materials. For a monolayer of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the primary methods used. These analyses are typically performed on bulk-modified powders (e.g., silanized silica (B1680970) nanoparticles) to obtain a sufficient signal. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures. Studies on analogous fluorinated polymers and silanes show that thermal stability is high, with decomposition often occurring at temperatures above 350-400°C. mdpi.comresearchgate.net The degradation of fluorinated silanes can proceed through the cleavage of C-F and C-C bonds in the alkyl chain, as well as the Si-C bond. turi.org TGA coupled with mass spectrometry or infrared spectroscopy can identify the evolved gaseous products during decomposition.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions. For a well-ordered monolayer, a DSC scan might reveal transitions associated with the melting of the alkyl chain lattice or other conformational changes before the onset of decomposition.

Table 2: Representative Thermal Decomposition Data for Analogous Fluorinated Silanes and Polymers

| Material | Atmosphere | Onset of Major Weight Loss (°C) | Key Decomposition Products |

| Perfluorooctyltriethoxysilane (PTES) on SiO₂ | Vacuum | ~150 - 200 | CF₂, CF₃ fragments |

| Fluorinated Polyimide | Air | ~522 | Fluorinated species, isocyanates |

| Fluorinated Silica Hybrid Material | Nitrogen | 350 - 500 | Not specified |

Note: This table presents data from analogous fluorinated compounds to provide an expected range for the thermal behavior of this compound. mdpi.commarquette.edu

Interfacial Science and Surface Engineering Applications

Engineering of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. For organosilanes like 11-(Pentafluorophenoxy)undecyltriethoxysilane, the formation of a dense, well-ordered monolayer can dramatically alter the interfacial properties of the underlying substrate.

Mechanisms and Kinetics of SAM Formation on Diverse Substrates

The formation of a SAM from this compound on a hydroxyl-bearing substrate (such as silicon oxide, glass, or mica) is a multi-step process. The mechanism is primarily governed by the hydrolysis of the triethoxysilane (B36694) headgroup, followed by condensation and covalent bond formation with the surface.

The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom in the presence of a small amount of water, which is often present as an adsorbed layer on the substrate surface. This reaction forms reactive silanol (B1196071) groups (-Si(OH)₃).

Step 1: Hydrolysis: R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH

These silanol intermediates can then undergo two competing condensation reactions:

Surface Condensation: The silanol groups of the molecule react with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. This is the primary anchoring mechanism.

Lateral Polymerization: Adjacent silanol groups from neighboring molecules can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that runs parallel to the substrate surface. This lateral polymerization is crucial for the formation of a dense and thermally stable monolayer. nih.gov

The kinetics of SAM formation are influenced by several factors, including the concentration of the silane (B1218182) solution, the amount of available water, temperature, and the pH of the system. mdpi.com The initial stage of adsorption can be rapid, with molecules quickly populating the surface. However, the subsequent, slower reorganization and ordering phase, which involves the formation of the cross-linked siloxane network, can take several hours to reach completion. figshare.comfigshare.com The bulky pentafluorophenoxy terminal group is expected to influence the kinetics by sterically hindering the approach of new molecules to the surface, potentially slowing down the final densification of the monolayer compared to simpler long-chain alkylsilanes.

Influence of Substrate Chemistry and Surface Preparation on SAM Architecture

The quality and architecture of the resulting SAM are critically dependent on the chemistry of the substrate and its preparation. The density of hydroxyl groups on the surface is a key parameter; a higher density of -OH sites generally leads to a more densely packed and well-anchored monolayer.

Substrates like silicon wafers with a native oxide layer, glass, and mica are ideal due to their high density of surface silanol groups. Metallic substrates such as aluminum can also be used, as they typically possess a thin, hydroxylated native oxide layer. nih.gov

Proper surface preparation is paramount. Standard procedures involve:

Cleaning: Removal of organic contaminants using solvents or "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide).

Hydroxylation: Increasing the density of surface hydroxyl groups, often achieved through treatment with an oxygen plasma or immersion in a basic or acidic solution.

The uniformity and cleanliness of the substrate ensure that the this compound molecules have unobstructed access to reactive sites, which is essential for the formation of a large, domain-free, and well-ordered monolayer. Insufficient cleaning can lead to a disordered and patchy film with poor stability.

Control over Monolayer Density and Molecular Orientation

The molecular orientation and packing density of the SAM determine the final surface properties. For this compound, the long alkyl chain promotes van der Waals interactions between adjacent molecules, encouraging them to align in a close-packed, upright orientation. However, the large size of the pentafluorophenoxy headgroup presents a challenge to achieving maximum packing density.

Control over these parameters can be exerted through several experimental variables:

Reaction Time and Temperature: Longer reaction times and elevated temperatures can provide the molecules with sufficient thermal energy to overcome kinetic barriers and organize into a more thermodynamically stable, ordered structure. However, excessive temperatures can also lead to irreversible disorder. nih.gov

Solvent Choice: The choice of solvent can influence the solubility of the silane and its interaction with the surface, thereby affecting the final monolayer structure.

Concentration: The concentration of the silane solution can impact the initial rate of adsorption and the final packing density.

The bulky terminal group of this compound will likely cause the molecules to adopt a slightly larger tilt angle with respect to the surface normal compared to a simple alkylsilane of similar chain length. This is a direct consequence of steric hindrance between the large terminal moieties. The final surface will therefore present a dense array of pentafluorophenoxy groups, which dictates its low-energy characteristics.

Below is a table summarizing expected properties of a SAM formed from this compound on a silicon oxide substrate, based on data from analogous long-chain and fluorinated alkylsilanes. researchgate.netresearchgate.netuh.edu

| Property | Expected Value | Influencing Factors |

| Water Contact Angle | 110° - 120° | High degree of fluorination, ordered terminal groups. |

| Monolayer Thickness | 1.8 - 2.2 nm | Length of the undecyl chain and molecular tilt angle. |

| Surface Energy | 10 - 15 mN/m | Dense packing of low-energy pentafluorophenoxy groups. |

Integration into Thin Films and Coatings via Deposition Techniques

Beyond single monolayers, this compound can be integrated as a component in thicker films and coatings to impart its unique properties to a bulk material. This is typically achieved through co-deposition with other precursors using techniques like sol-gel processing or chemical vapor deposition.

Sol-Gel Processing for Film Deposition

Sol-gel processing is a versatile wet-chemical technique used to fabricate ceramic or hybrid organic-inorganic materials from molecular precursors. researchgate.netresearchgate.netmdpi.com In this process, this compound can be used as a functionalizing agent in conjunction with a bulk matrix precursor, such as tetraethoxysilane (TEOS).

The process involves the controlled hydrolysis and co-condensation of the mixed precursors in a solution (the "sol").

Hydrolysis: Both this compound and TEOS are hydrolyzed to form silanol groups.

Co-condensation: These silanol groups then condense with each other to form a three-dimensional Si-O-Si network (the "gel"), with the long, fluorinated chains of the functional silane incorporated throughout the structure.

This sol can then be deposited onto a substrate as a thin film via dip-coating or spin-coating. After deposition, a thermal treatment is typically applied to densify the film and complete the condensation reactions. The result is a robust silica-based film where the surface is enriched with the low-energy pentafluorophenoxyundecyl groups, rendering the entire coating hydrophobic and chemically resistant. By controlling the ratio of this compound to the bulk precursor, the concentration of the functional groups within the film, and thus the final surface properties, can be precisely tuned.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Approaches

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are gas-phase techniques that offer excellent control over film thickness and conformality, even on complex, high-aspect-ratio structures.

In a CVD process , the this compound precursor is vaporized and introduced into a reaction chamber containing the substrate. The heated substrate promotes the reaction of the silane with the surface, leading to the formation of a covalently bound film. CVD can produce highly uniform and reproducible monolayers and thin films, often with less waste compared to solution-phase methods.

Atomic Layer Deposition (ALD) is a more refined, surface-controlled variant of CVD. It relies on sequential, self-limiting surface reactions. researchgate.netduke.edu For a functionalized silane, an ALD cycle might involve:

Pulse A: Introduction of a precursor that reacts with the surface to create reactive sites (e.g., water vapor to ensure a fully hydroxylated surface).

Purge: Removal of excess precursor from the chamber.

Pulse B: Introduction of the vaporized this compound, which reacts with the surface sites created in Pulse A. This reaction is self-limiting, meaning it stops once all available sites are occupied.

Purge: Removal of excess silane and reaction byproducts.

By repeating these cycles, a film can be built up one molecular layer at a time, providing angstrom-level control over thickness. acs.orgosti.gov While ALD of long-chain organosilanes can be challenging due to their lower volatility and potential for thermal decomposition, it represents a powerful method for creating ultrathin, highly conformal functional coatings on nanostructured materials.

The table below compares the key characteristics of these deposition techniques for creating functional films with this compound.

| Deposition Technique | Key Advantages | Typical Film Type | Control Level |

| Self-Assembly (Solution) | Simple, scalable for flat surfaces. | Monolayer | Moderate |

| Sol-Gel Processing | Good for thick, hybrid films; tunable composition. | Thick Film (nm to µm) | Good (Composition) |

| Chemical Vapor Deposition (CVD) | High purity, reproducible, good for complex shapes. | Monolayer or Thin Film | High (Thickness) |

| Atomic Layer Deposition (ALD) | Angstrom-level thickness control, highly conformal. | Ultrathin Film | Very High (Thickness) |

Spray and Dip Coating Methodologies

Spray and dip coating are versatile and scalable techniques for applying thin films of material onto a substrate. For silanes like this compound, these methods would typically involve the preparation of a dilute solution of the silane in an anhydrous organic solvent to prevent premature hydrolysis and self-condensation.

In theory, a typical process would involve:

Solution Preparation: Dissolving this compound in a solvent such as toluene (B28343) or ethanol (B145695).

Substrate Preparation: Ensuring the substrate is clean and has a sufficient density of hydroxyl groups on its surface, often achieved through plasma or piranha solution treatment.

Application: Immersing the substrate in the silane solution (dip coating) or spraying the solution onto the substrate surface.

Curing: A thermal curing step to promote the covalent bonding of the silane to the substrate and the cross-linking between adjacent silane molecules, forming a stable siloxane network.

However, specific parameters such as solution concentration, immersion/spray time, and curing temperatures and durations for this compound are not documented in available research.

Development of Structured Surfaces and Architectures

The creation of structured surfaces with controlled chemical and physical properties is a cornerstone of modern materials science. Silanes are instrumental in this field due to their self-assembly and ability to be patterned.

Patterning Techniques for Localized Surface Functionalization

Patterning techniques allow for the creation of surfaces with distinct regions of different wettability, adhesion, or reactivity. This is crucial for applications in microfluidics, biosensors, and electronics. Common methods for patterning silane monolayers include photolithography, microcontact printing, and dip-pen nanolithography.

While these techniques are widely used for other silanes, there is a lack of specific studies detailing their application with this compound. The successful patterning of this molecule would theoretically allow for the fabrication of surfaces with alternating superhydrophobic/hydrophilic regions, guiding fluid flow or controlling cell adhesion.

Fabrication of Hierarchical Surface Topographies

Hierarchical surfaces, which possess structures at both the micro- and nano-scale, are inspired by natural examples like the lotus (B1177795) leaf and are known for their superhydrophobic properties. The fabrication of such surfaces often involves a two-step process: creating a rough surface topography and then lowering the surface energy with a chemical coating.

This compound would be a candidate for the surface energy reduction step. A pre-structured substrate, created through techniques like etching, lithography, or laser ablation, could be coated with this fluorinated silane to achieve a superhydrophobic state. The combination of the micro/nano-roughness and the low surface energy provided by the pentafluorophenoxy groups would be expected to result in very high water contact angles and low roll-off angles. However, at present, there are no specific published research findings demonstrating this application for this compound.

Application Domains in Advanced Materials Science and Engineering

Integration into Composite and Hybrid Material SystemsNo literature was found describing the use of 11-(Pentafluorophenoxy)undecyltriethoxysilane as a coupling agent or surface modifier for fillers (e.g., silica (B1680970), titania) in the creation of composite or hybrid materials. Data on how it affects the mechanical, thermal, or surface properties of such systems is absent.

Due to the lack of specific research findings for "this compound," this article cannot be generated as requested.

Structure Function Relationship Investigations

Systematic Variation of Molecular Architecture and its Impact on Interfacial Assembly

The architecture of an organosilane molecule is a critical determinant of how it assembles at an interface. A typical silane (B1218182) for SAM formation consists of three parts: a headgroup (e.g., triethoxysilane), an alkyl chain, and a terminal functional group. upenn.edu The specific nature of each component influences the packing density, order, and stability of the resulting monolayer. nih.gov

For 11-(Pentafluorophenoxy)undecyltriethoxysilane, the triethoxysilane (B36694) headgroup is designed to react with surface hydroxyl groups, forming stable siloxane (Si-O-Substrate) bonds. nih.gov The undecyl (-(CH₂)₁₁-) chain acts as a spacer and contributes to the ordering of the monolayer through van der Waals interactions between adjacent chains. The terminal pentafluorophenoxy group dictates the final surface properties, such as wettability and surface energy.

Variations in this architecture lead to predictable changes in the interfacial assembly:

Headgroup: The reactivity of the headgroup influences the kinetics of monolayer formation. Trialkoxysilanes, like the one in the subject compound, require a certain amount of surface water to hydrolyze and form covalent bonds. nih.govupenn.edu The quality of the resulting film is highly sensitive to the amount of water present. upenn.edu

Alkyl Chain: The length and nature of the alkyl chain are crucial for forming a densely packed and well-ordered monolayer. Longer chains generally lead to more stable and ordered films due to increased van der Waals forces between neighboring molecules. nih.govrsc.org

Terminal Group: The terminal group has a significant impact on the packing and properties of the SAM. Bulky terminal groups can disrupt the close packing of the alkyl chains. The pentafluorophenoxy group is relatively large and its aromatic nature can introduce π-stacking interactions, further influencing the assembly. The high degree of fluorination in this group is a primary driver of the low surface energy characteristic of the resulting monolayer. uh.edu

Influence of Alkyl Chain Length and Fluorination Degree on Surface Characteristics

The length of the alkyl chain and the extent of fluorination are key variables that can be tuned to control the final surface properties, particularly wettability, which is often measured by the water contact angle.

Alkyl Chain Length: Longer alkyl chains in silane molecules generally result in more hydrophobic surfaces. This is because longer chains can form more ordered and densely packed monolayers, which more effectively cover the underlying substrate and present a uniform, low-energy surface. d-nb.infomdpi.com Studies on various alkylsilanes have shown that the water contact angle increases with chain length up to a certain point, after which it may plateau or even decrease if the very long chains lead to disordered structures. mdpi.com For example, in a study of alkyl-functionalized silica (B1680970) nanoparticles, those modified with octyl (C8) chains were highly hydrophobic, while those with methyl (C1) chains were hydrophilic. d-nb.info Similarly, the stability of amino-terminated organosilane monolayers was found to be significantly greater for those with a long alkyl chain ((CH₂)₁₁) compared to those with a short chain ((CH₂)₃). nih.gov

Degree of Fluorination: Fluorination of the terminal group dramatically lowers the surface energy of the monolayer, leading to surfaces that are both hydrophobic (water-repelling) and oleophobic (oil-repelling). uh.edursc.org The low polarizability of the C-F bond reduces dispersive interactions at the surface. researchgate.net Research on partially fluorinated alkanethiols has demonstrated that increasing the number of fluorinated carbons in the chain leads to surfaces with lower energy. researchgate.netresearchgate.net This effect tends to plateau once a sufficient number of fluorinated carbons (typically six or more) are present to shield the influence of the underlying hydrocarbon portion of the molecule. researchgate.net Terminal fluorination generally leads to a decrease in the dispersive component of the surface tension. uh.edu

The following interactive table summarizes data from studies on analogous fluorinated alkanethiols on gold, illustrating the combined effect of chain structure and fluorination on wettability.

| Compound | Advancing Water Contact Angle (θa) |

| CH₃(CH₂)₉SH (H10) | 110° |

| CF₃(CH₂)₉SH (F1H10) | 113° |

| CH₃(CH₂)₁₅SH (H16) | 114° |

| CF₃(CH₂)₁₅SH (F1H16) | 115° |

| F(CF₂)₈(CH₂)₂SH (F8H2) | 118° |

| F(CF₂)₁₀(CH₂)₂SH (F10H2) | 120° |

Data compiled from studies on fluorinated alkanethiols, which serve as an analogue to fluorinated silanes. uh.edu

Correlation between Processing Parameters and Resultant Surface Architectures

The formation of a high-quality SAM from this compound is not guaranteed by the molecular structure alone; it is critically dependent on the processing conditions during deposition. epa.gov Key parameters include the purity of the silane, the cleanliness and preparation of the substrate, the choice of solvent, silane concentration, and the temperature and humidity during deposition. nih.govepa.gov

Substrate Preparation: The substrate must be exceptionally clean and feature surface hydroxyl (-OH) groups for the silane to bond to. Common preparation methods involve treatment with oxidizing agents like piranha solution or exposure to UV/Ozone or oxygen plasma. nih.gov

Solvent and Water Content: Deposition can occur from either a liquid or vapor phase. nih.gov In liquid-phase deposition, the choice of solvent is crucial. The process is extremely sensitive to the presence of water; insufficient water leads to an incomplete monolayer, while excessive water can cause the silane to polymerize in the solution before it reaches the surface, resulting in a disordered, multilayer film. nih.govupenn.edu Fluorinated solvents, such as FC-40, have been shown to be more effective than common solvents like ethanol (B145695) for depositing some fluorinated silanes. nih.gov

Concentration and Deposition Time: The concentration of the silane in the deposition solution and the immersion time of the substrate affect the growth and final quality of the monolayer. Studies on perfluoroalkylsilanes have shown that properties like the water contact angle can be dependent on the concentration up to a critical value, above which no significant changes are observed. nih.gov The rate of deposition typically increases with higher concentrations of silane and water in the solvent. upenn.edu

Temperature and Humidity: Temperature and ambient humidity are critical variables, especially for controlling the amount of water available for the hydrolysis reaction. rsc.org Higher humidity can accelerate the growth of the monolayer. rsc.org However, the relationship with temperature can be complex; some studies have found that monolayer growth can be slower at higher temperatures (e.g., 20°C vs. 11°C), a result attributed to the intricacies of diffusion-limited aggregation growth models. rsc.org Post-deposition heat treatments can sometimes be used to improve the structure of the film. upenn.edu

The following table outlines the general impact of varying key processing parameters on the quality of organosilane SAMs.

| Parameter | Low Level Effect | High Level Effect |

| Water Content | Incomplete monolayer, slow reaction | Polymerization in solution, disordered multilayer film |

| Concentration | Slow deposition, sparse coverage | Faster deposition, risk of multilayer formation |

| Temperature | Slower reaction kinetics | Can lead to more disordered films in some cases rsc.org |

| Deposition Time | Incomplete coverage | Full coverage, potential for multilayer aggregation |

This systematic control over processing parameters is essential for achieving a well-ordered, defect-free monolayer with reproducible surface characteristics. upenn.eduunf.edu

Future Directions and Emerging Research Avenues

Integration with Advanced Manufacturing Technologies

The advent of advanced manufacturing techniques, such as additive manufacturing (3D printing), has opened up new possibilities for creating complex geometries and functional devices. The surface properties of materials used in these processes are critical to their performance and longevity. 11-(Pentafluorophenoxy)undecyltriethoxysilane offers a promising avenue for the surface functionalization of 3D printed objects, moving beyond passive coatings to integral components of the manufacturing process itself.

Research in this area is focused on several key aspects. One area of exploration is the use of this silane (B1218182) as a surface modifier for 3D printed polymer parts to impart hydrophobicity, oleophobicity, and chemical resistance. nih.govdakenchem.comsinosil.com The covalent attachment of the silane to the polymer surface can create a robust and durable low-energy surface, which is highly desirable in applications ranging from microfluidics to biomedical devices. nih.govplatypustech.com The fluorinated surface can prevent fouling and improve the biocompatibility of printed scaffolds. beilstein-journals.org

Another emerging application is the incorporation of this compound as a coupling agent in composite materials for 3D printing. researchgate.netnbinno.com By treating fillers, such as glass or carbon fibers, with the silane, the interfacial adhesion between the filler and the polymer matrix can be significantly improved. mdpi.com This leads to enhanced mechanical properties of the final printed object, including increased strength and durability. nbinno.com

The potential integration of this compound with various 3D printing technologies is an active area of research. The table below summarizes the potential benefits and research focus for different printing methods.

| 3D Printing Technology | Potential Application of this compound | Key Research Focus |

| Fused Deposition Modeling (FDM) | Surface coating of printed objects to enhance hydrophobicity and reduce layer adhesion issues. | Optimization of deposition methods (e.g., vapor deposition, dip coating) for thermoplastic filaments. |

| Stereolithography (SLA) | Post-processing surface treatment to create chemically resistant and low-friction surfaces on resin-based prints. nih.gov | Investigating the reaction kinetics of the silane with various photopolymer resins. |

| Selective Laser Sintering (SLS) | Incorporation as an additive in powdered polymers to improve flowability and create parts with inherent water repellency. | Studying the thermal stability of the silane during the sintering process. |

| Multi-Jet Fusion (MJF) | Use as a detailing agent to modify the surface tension of printed layers, enabling finer features and improved surface finish. | Development of silane-based inks and their compatibility with MJF printing systems. |

Exploration of Novel Substrate and Environmental Interactions

The versatility of the triethoxysilane (B36694) group allows for the covalent attachment of this compound to a wide range of substrates containing hydroxyl groups. While its interaction with traditional substrates like silicon wafers and glass is well-documented, future research is aimed at exploring its behavior on more complex and novel materials, as well as its stability in diverse environmental conditions.

One promising area is the functionalization of metal-organic frameworks (MOFs). The ability to modify the surface of MOFs with this fluorinated silane could lead to materials with tailored hydrophobicity, which is crucial for applications in gas separation, catalysis, and sensing. The long alkyl chain could also act as a gate-keeping moiety, controlling the access of molecules to the porous interior of the MOF.

The interaction of this compound with flexible and transparent substrates, such as polymer films and textiles, is another key research direction. Creating superhydrophobic and self-cleaning surfaces on these materials could have significant applications in flexible electronics, wearable devices, and high-performance fabrics. dakenchem.com The durability of these coatings under mechanical stress and environmental exposure is a critical aspect of these investigations. mdpi.com

Understanding the environmental stability of self-assembled monolayers formed from this silane is crucial for its real-world applications. Research is focusing on the long-term performance of these coatings under exposure to UV radiation, varying pH levels, and harsh chemical environments. mdpi.comresearchgate.net The hydrolysis and condensation reactions of the triethoxysilane headgroup play a critical role in the stability and longevity of the monolayer, and studies are underway to optimize these processes for enhanced durability. researchgate.net

The following table outlines potential novel substrates and the expected outcomes of their functionalization with this compound.

| Novel Substrate | Key Interaction Mechanism | Potential Application |

| Metal-Organic Frameworks (MOFs) | Covalent bonding to surface hydroxyl groups or coordination with metal nodes. | Tunable hydrophobicity for selective gas adsorption and catalysis. |

| Graphene and Carbon Nanotubes | Non-covalent interactions (π-π stacking) or covalent functionalization of defect sites. | Development of hydrophobic and conductive composite materials. |

| Cellulose-based materials (e.g., paper, wood) | Covalent bonding to surface hydroxyl groups. | Creation of water-repellent and anti-fouling paper and wood products. |

| Flexible polymer films (e.g., PET, PDMS) | Covalent bonding after surface activation (e.g., plasma treatment). | Flexible and transparent hydrophobic coatings for electronics and optics. |

Development of Responsive and Adaptive Surface Systems

A particularly exciting frontier for this compound is its use in the creation of "smart" surfaces that can change their properties in response to external stimuli. These responsive and adaptive systems could have applications in areas such as controlled drug release, microfluidic devices with tunable flow, and sensors.

One approach involves creating mixed self-assembled monolayers where this compound is combined with another molecule that can respond to a specific stimulus, such as light, temperature, or pH. For example, by co-assembling it with a photo-isomerizable molecule, it might be possible to create a surface whose wettability can be reversibly switched with light.

Another avenue of research is the development of environmentally adaptive coatings. The conformation of the long undecyl chain and the orientation of the pentafluorophenoxy group at the surface could potentially be influenced by changes in the surrounding environment, such as solvent polarity or ionic strength. This could lead to surfaces that can adapt their properties to optimize performance in different conditions. For instance, a surface could exhibit different levels of bio-adhesion depending on the biological medium it is in contact with.

The development of adaptive coatings with anti-corrosion and anti-biofouling properties is another promising area. researchgate.net By creating a surface that can dynamically respond to the presence of corrosive agents or microorganisms, it may be possible to design coatings that offer significantly enhanced protection and longevity.

The table below presents some potential stimuli and the corresponding envisioned response of a surface functionalized with this compound in a responsive system.

| Stimulus | Envisioned Surface Response | Potential Application |

| Light | Change in surface wettability (hydrophobicity/hydrophilicity). | Photo-switchable microfluidic valves, light-controlled self-cleaning surfaces. |

| Temperature | Alteration of surface energy and adhesion properties. | Temperature-responsive cell culture substrates, smart adhesives. |

| pH | Modulation of surface charge and interaction with biomolecules. | pH-triggered drug delivery systems, biosensors. |

| Electric Field | Reorientation of the fluorinated terminal group, leading to a change in surface dipole. | Electrically tunable wetting, adaptive optical coatings. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 11-(pentafluorophenoxy)undecyltriethoxysilane, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between pentafluorophenol derivatives and undecyltriethoxysilane precursors. Key steps include:

- Silane Functionalization : Reacting 11-bromoundecyltriethoxysilane with pentafluorophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation to achieve ≥95% purity .

- Critical Variables : Reaction temperature, solvent polarity, and stoichiometric ratios of reactants influence yield. Monitor progress via TLC or GC-MS.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Core Techniques :

- NMR Spectroscopy : ¹⁹F NMR to confirm pentafluorophenoxy group integration; ²⁹Si NMR for silane bonding environment.

- FTIR : Peaks at ~1100 cm⁻¹ (Si-O-C), 1500–1600 cm⁻¹ (C-F stretching).

- Elemental Analysis : Validate C, H, F, and Si content.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS to detect residual solvents/by-products .

Q. What are the primary research applications of this compound in surface modification?

- Applications :

- Hydrophobic Coatings : The pentafluorophenoxy group reduces surface energy, enabling water-repellent surfaces on glass or metals.

- Bioconjugation : Silane groups anchor biomolecules (e.g., proteins) to substrates via covalent Si-O bonds.

- Protocol : Substrates are treated with 1–5% (v/v) solutions in ethanol/water (95:5), followed by curing at 110°C for 1 hour .

Advanced Research Questions

Q. How does the molecular structure (e.g., undecyl chain length, fluorinated moiety) influence interfacial interactions in composite materials?

- Experimental Design :

- Chain Length Studies : Compare surface coverage (via ellipsometry) of C11 vs. shorter/longer alkyl chains.

- Fluorination Impact : Use contact angle measurements to correlate C-F bond density with hydrophobicity.

- Findings : Longer chains (C11) enhance hydrolytic stability of silane bonds, while fluorinated groups reduce surface energy by ~20 mN/m compared to non-fluorinated analogs .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Hydrolysis Kinetics : Monitor Si-OEt group degradation in aqueous buffers (pH 2–12) using ²⁹Si NMR.

- Thermal Stability : TGA/DSC to assess decomposition temperatures (typically >200°C for fluorinated silanes).

- Key Insight : Hydrolysis accelerates at pH >10, requiring controlled storage in anhydrous environments .

Q. How can contradictory data on surface coverage efficiency be resolved in studies using this compound?

- Analysis Framework :

- Variable Control : Standardize substrate pretreatment (e.g., plasma cleaning) to minimize contamination.

- Quantitative Metrics : Use XPS to measure Si atomic % on surfaces; AFM to assess monolayer uniformity.

- Case Study : Discrepancies in literature may arise from solvent polarity (e.g., ethanol vs. toluene) affecting self-assembly kinetics .

Q. What mechanistic insights explain its interaction with oxide substrates (e.g., SiO₂, TiO₂)?

- Mechanistic Studies :

- Surface Bonding : In-situ FTIR reveals Si-O-Si network formation upon heating.

- Competitive Adsorption : Compare with non-fluorinated silanes using QCM-D to quantify binding affinity.

- Advanced Technique : Sum-frequency generation (SFG) spectroscopy to probe molecular orientation at interfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.